Milciclib
説明
Milciclib is a potent, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), tropomyosin receptor kinases, and Src family kinases controlling cell growth and malignant progression of cancer . It has demonstrated safety and tolerability in 316 patients with advanced solid cancers in Phase 1 and 2 studies and also exhibited positive clinical responses .
Molecular Structure Analysis
The molecular formula of Milciclib is C25H32N8O . It has a molecular weight of 460.57 . The IUPAC name for Milciclib is N,1,4,4-tetramethyl-8-[4-(4-methylpiperazin-1-yl)phenylamino]-1H,4H,5H-pyrazolo[4,3-h]quinazoline-3-carboxamide .Physical And Chemical Properties Analysis
Milciclib has a molecular weight of 460.57 and a molecular formula of C25H32N8O . It’s a synthetic organic compound .科学的研究の応用
Application in Hepatocellular Carcinoma (HCC)
- Summary of Application : Milciclib has been used as a monotherapy in advanced HCC . It is a potent, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), tropomycin receptor kinases, and Src family kinases controlling cell growth and malignant progression of cancer .
- Results or Outcomes : Milciclib has demonstrated safety and tolerability in 316 patients with advanced solid cancers in Phase 1 and 2 studies and also exhibited positive clinical responses . In a Phase 2a trial involving 28 patients with advanced HCC, Milciclib showed positive safety, tolerability, and efficacy data .
Application in Non-Small Cell Lung Cancer (NSCLC)
- Summary of Application : Milciclib has been used in combination with gemcitabine for NSCLC . The combination of Milciclib and gemcitabine showed significant disease stabilization and suggested that Milciclib can reverse gemcitabine-resistance in NSCLC refractory solid tumors .
- Results or Outcomes : Clinical data from a Phase I dose-escalation study with the combination of Milciclib and gemcitabine showed significant disease stabilization . The clinical response in the NSCLC patient was particularly promising .
Application in Thymic Cancer
- Summary of Application : Milciclib has been used in the treatment of thymic cancer . It is a potent, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), tropomycin receptor kinases, and Src family kinases controlling cell growth and malignant progression of cancer .
- Results or Outcomes : Milciclib has demonstrated safety and tolerability in 316 patients with advanced solid cancers in Phase 1 and 2 studies and also exhibited positive clinical responses . In two successfully completed Phase 2 thymic cancer trials, Milciclib successfully increased overall survival and met both primary and secondary endpoints .
将来の方向性
Milciclib has shown promising results in clinical trials, particularly in combination with gemcitabine for treating non-small cell lung cancer (NSCLC) subjects with pan KRAS-positive mutations . The results warrant further clinical development .
Relevant Papers Several papers have been published on Milciclib. One paper discusses the association of PAFAH1B3 with poor prognosis and T-cell exhaustion microenvironment in hepatocellular carcinoma . Another paper discusses a phase I trial that evaluated the safety and tolerability of Milciclib in combination with gemcitabine in patients with refractory solid tumors .
特性
IUPAC Name |
N,1,4,4-tetramethyl-8-[4-(4-methylpiperazin-1-yl)anilino]-5H-pyrazolo[4,3-h]quinazoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N8O/c1-25(2)14-16-15-27-24(29-20(16)22-19(25)21(23(34)26-3)30-32(22)5)28-17-6-8-18(9-7-17)33-12-10-31(4)11-13-33/h6-9,15H,10-14H2,1-5H3,(H,26,34)(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZMYLDMFYNEIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80230186 | |
Record name | Milciclib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80230186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Milciclib | |
CAS RN |
802539-81-7 | |
Record name | Milciclib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802539817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Milciclib Maleate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16232 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Milciclib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80230186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MILCICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/688000M8S8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。